3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a tert-butoxycarbonylamino group and a bromophenyl group attached to a thiophene ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Deprotected Amino Derivatives: Free amino-thiophene derivatives.
Scientific Research Applications
3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Another thiophene derivative with a bromine atom at the 5-position.
Thiophene-2-carboxylic acid: A simpler thiophene derivative without the bromophenyl and Boc groups.
Uniqueness
3-Tert-butoxycarbonylamino-5-(4-bromophenyl)thiophene-2-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the bromophenyl group, which provide versatility in chemical reactions and applications .
Properties
Molecular Formula |
C16H16BrNO4S |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H16BrNO4S/c1-16(2,3)22-15(21)18-11-8-12(23-13(11)14(19)20)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
STEUTBXIFPTMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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